molecular formula C25H22N2O4 B2953558 methyl 7-(9H-xanthene-9-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1448035-01-5

methyl 7-(9H-xanthene-9-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B2953558
CAS No.: 1448035-01-5
M. Wt: 414.461
InChI Key: PBDHCRHNQOXJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(9H-xanthene-9-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a tetrahydroisoquinoline derivative characterized by a xanthene-based amide substituent at the 7-position and a methyl ester group at the 2-position. The amide linkage at the 7-position may enhance hydrogen-bonding capacity and metabolic stability compared to ether or ester analogs.

Properties

IUPAC Name

methyl 7-(9H-xanthene-9-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-30-25(29)27-13-12-16-10-11-18(14-17(16)15-27)26-24(28)23-19-6-2-4-8-21(19)31-22-9-5-3-7-20(22)23/h2-11,14,23H,12-13,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDHCRHNQOXJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(9H-xanthene-9-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Xanthene Moiety: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Amidation Reaction: The xanthene derivative is then reacted with an appropriate amine to form the xanthene-amide intermediate.

    Formation of Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized via the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(9H-xanthene-9-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups, using reagents like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ester or amide groups.

Scientific Research Applications

Methyl 7-(9H-xanthene-9-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 7-(9H-xanthene-9-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Notes

Data Gaps : Direct biological or synthetic data for the target compound are absent in the provided evidence. Inferences are drawn from structurally related analogs.

Synthetic Challenges : The xanthene-amido group’s bulk may necessitate specialized coupling reagents (e.g., HATU, DCC) for amide bond formation, unlike simpler alkoxy or acyl derivatives.

Biological Activity

Methyl 7-(9H-xanthene-9-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure that integrates a tetrahydroisoquinoline core with a xanthene moiety. The molecular formula is C18H19N3O3C_{18}H_{19}N_{3}O_{3}, and it features both amide and carboxylate functional groups which are critical for its biological interactions.

1. Antioxidant Activity

Research indicates that compounds within the tetrahydroisoquinoline family exhibit significant antioxidant properties. For instance, derivatives have shown the ability to mitigate oxidative stress in cellular models. In particular, studies have demonstrated that related compounds can reduce reactive oxygen species (ROS) levels in macrophages under oxidative stress conditions induced by agents like rotenone .

2. Antiviral Activity

Recent investigations into tetrahydroisoquinoline derivatives have suggested potential antiviral properties. One study evaluated a series of these compounds against human coronaviruses, revealing promising antiviral activity compared to established antiviral agents like chloroquine . This highlights the potential of this compound as a candidate for further antiviral research.

3. Anticancer Properties

Tetrahydroisoquinolines are known for their anticancer effects. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays have indicated efficacy against several cancer cell lines, making it a subject of interest for cancer therapeutics .

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in oxidative stress pathways.
  • Receptor Modulation : It could potentially modulate receptors associated with inflammation and immune responses.
  • DNA Interaction : Some tetrahydroisoquinolines show the ability to intercalate DNA, affecting replication and transcription processes.

Case Study 1: Antioxidant Efficacy

A study conducted on macrophage cells treated with this compound demonstrated a significant reduction in ROS levels compared to untreated controls. The results indicated a decrease in mitochondrial dysfunction markers, suggesting protective effects against oxidative damage.

Case Study 2: Antiviral Screening

In an antiviral screening against human coronavirus strains HCoV-229E and HCoV-OC43, this compound exhibited IC50 values comparable to those of traditional antiviral drugs. This positions it as a potential candidate for further development as an antiviral agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.